![molecular formula C18H15ClN2O3S2 B2996154 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896027-66-0](/img/structure/B2996154.png)
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
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Description
(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H15ClN2O3S2 and its molecular weight is 406.9. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides highlights their potential as class III electrophysiological agents, indicating a path for developing new cardiac arrhythmia treatments. These compounds have shown efficacy comparable to existing clinical trial candidates, suggesting their role in heart disease management (Morgan et al., 1990).
Studies on pro-apoptotic indapamide derivatives as anticancer agents have revealed that certain synthesized compounds exhibit high proapoptotic activity and potent inhibition against specific cancer cell lines, offering a promising avenue for cancer therapy development (Yılmaz et al., 2015).
N-(thiazol-2-yl)benzamide derivatives have been identified as new series of supramolecular gelators. Their gelation behavior suggests applications in material science, particularly in designing materials with specific mechanical properties or stimuli-responsive behaviors (Yadav & Ballabh, 2020).
Chemical Synthesis and Methodology
Microwave-promoted synthesis of substituted benzamides demonstrates an efficient and cleaner method for synthesizing complex organic compounds. This approach reduces reaction times and environmental impact, offering benefits for pharmaceutical and chemical manufacturing (Saeed, 2009).
Regio- and enantioselective substitution studies provide insights into the synthesis of chiral molecules, crucial for developing drugs with specific therapeutic effects and minimal side effects. These findings have implications for synthesizing compounds with precise molecular configurations (Scommoda et al., 1996).
properties
IUPAC Name |
N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-3-10-21-14-9-8-12(19)11-15(14)25-18(21)20-17(22)13-6-4-5-7-16(13)26(2,23)24/h3-9,11H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISHDMKHUADJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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